molecular formula C14H14N2O3S B6307078 1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime CAS No. 74209-50-0

1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime

Cat. No. B6307078
CAS RN: 74209-50-0
M. Wt: 290.34 g/mol
InChI Key: APEWFPWGCBGLFM-FOWTUZBSSA-N
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Description

“1-(2-Pyridinyl)ethanone” is also known as “Ethanone, 1-(2-pyridinyl)-” or “Methyl 2-pyridyl ketone”. It has a molecular formula of C7H7NO and a molecular weight of 121.1366 . It’s a component of the compound you’re interested in .

Scientific Research Applications

DNA Photo-Cleavage Agents

  • Sulfonyloxyl radicals, generated from derivatives of p-pyridine sulfonyl ethanone oxime, effectively cleave DNA. These derivatives show good affinity to DNA and may serve in biotechnological and medical applications due to their DNA photo-cleaving ability in low concentrations (Andreou et al., 2016).

Conformational Analysis

  • The conformational features of tetrahydropyridinyl oxime cognition activators were studied, revealing significant insights into their solid-state and solution-phase structures (Bandoli et al., 1991).

Synthesis of Metal Complexes

  • Complexation of Ni(II) with 1-(2-pyridinyl)ethanone oxime was studied, leading to the isolation of various nickel complexes. These findings are important for understanding the coordination chemistry of such complexes (Riggle et al., 1992).

properties

IUPAC Name

[(E)-1-pyridin-2-ylethylideneamino] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11-6-8-13(9-7-11)20(17,18)19-16-12(2)14-5-3-4-10-15-14/h3-10H,1-2H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWFPWGCBGLFM-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime

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